

4-Ethoxybenzenesulfonohydrazide: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 4-Ethoxybenzenesulfonohydrazide

CAS No.: 24924-80-9

Cat. No.: B1596979

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Executive Summary & Chemical Identity[1]

4-Ethoxybenzenesulfonohydrazide (CAS: 15084-52-3) is a specialized sulfonyl hydrazide reagent utilized primarily as a radical precursor in modern redox-neutral cross-coupling reactions and as a sulfonylating agent in heterocyclic synthesis.[1] Distinguished by the electron-donating ethoxy group at the para-position, this compound offers unique electronic tuning capabilities compared to the standard p-toluenesulfonyl hydrazide (tosylhydrazide), influencing the stability and reactivity of the resulting sulfonyl radicals.

Physicochemical Profile[3][4]

Property	Specification
IUPAC Name	4-ethoxybenzenesulfonohydrazide
Common Name	p-Ethoxybenzenesulfonyl hydrazide
CAS Number	15084-52-3
Molecular Formula	
Molecular Weight	216.26 g/mol
Physical State	Crystalline Solid (White to Off-white)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in
Electronic Character	Electron-Rich (Hammett)

Synthetic Architecture & Protocol

The synthesis of **4-ethoxybenzenesulfonohydrazide** is a nucleophilic substitution reaction where hydrazine acts as the nucleophile displacing the chloride ion from 4-ethoxybenzenesulfonyl chloride.^[1]

Reaction Mechanism

The reaction proceeds via an

-like attack at the sulfur center.^[1] The electron-donating ethoxy group stabilizes the sulfonyl center, potentially reducing electrophilicity compared to nitro- or halogen-substituted variants, requiring careful temperature management to prevent side reactions (such as double substitution to form the sulfone-hydrazide dimer).^[1]

Validated Synthesis Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm management.

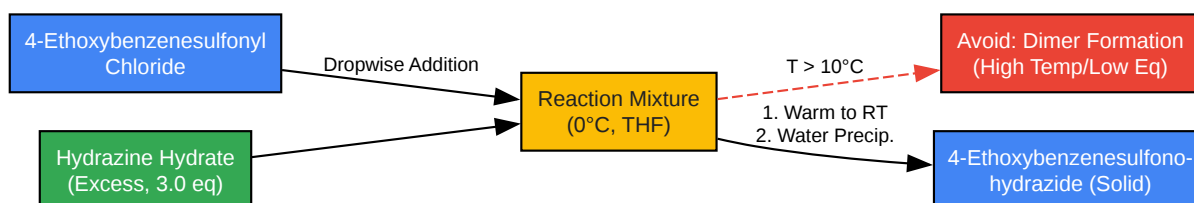
Reagents:

- 4-Ethoxybenzenesulfonyl chloride (1.0 eq)[1]
- Hydrazine hydrate (80% or 64% solution, 2.5 - 3.0 eq)[1]
- Tetrahydrofuran (THF) or Ethanol (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve hydrazine hydrate (3.0 eq) in THF (10 volumes) in a round-bottom flask. Cool the solution to using an ice-water bath.
- Addition: Dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in minimal THF. Add this solution dropwise to the hydrazine solution over 30 minutes.
 - Critical Control Point: The temperature must remain . Rapid addition or higher temperatures favor the formation of the unwanted dimer (sulfonimide).[1]
- Reaction: Stir at for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 7:3).
- Work-up:
 - Concentrate the mixture under reduced pressure to remove excess THF.
 - Add ice-cold water (20 volumes) to the residue. The product should precipitate as a white solid.
 - Filter the solid and wash extensively with cold water (to remove excess hydrazine hydrochloride).
- Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Flowchart (Graphviz)[2]



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Caption: Controlled synthesis pathway emphasizing temperature control to avoid dimerization.

Mechanistic Reactivity & Applications[3][5]

4-Ethoxybenzenesulfonylhydrazide serves as a versatile "chameleon" reagent in medicinal chemistry, capable of functioning through ionic or radical manifolds depending on the catalyst and conditions.[1]

Radical Cross-Coupling (The Modern Standard)

Recent advances (Science, 2025) have highlighted sulfonyl hydrazides as redox-neutral platforms.[1][2] The 4-ethoxy derivative is particularly useful when an electron-rich aryl group is required in the final scaffold.

Mechanism:

- Oxidation/Activation: In the presence of a catalyst (Cu, Fe) or oxidant (iodine, TBAI), the hydrazide is oxidized to the sulfonyl radical.[1]
- Desulfonylation: The sulfonyl radical () extrudes to generate the aryl radical ().[1]
- Coupling: The aryl radical engages with activated olefins, heterocycles, or halides.

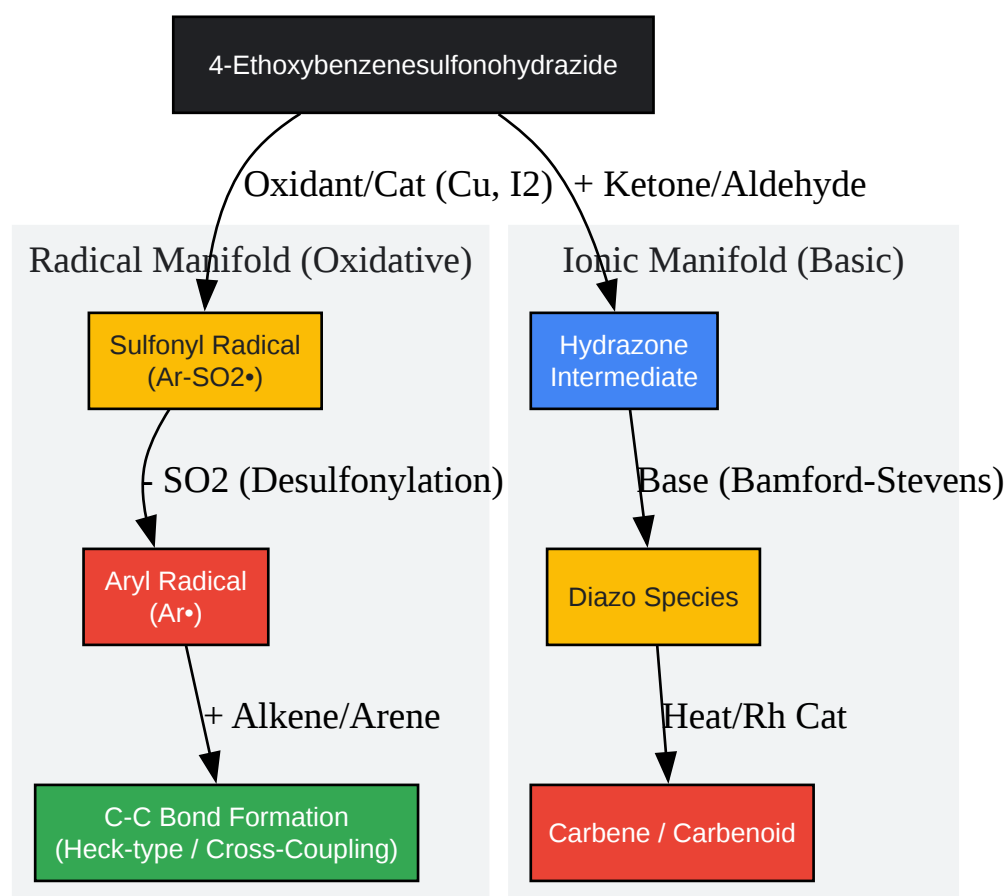
Application Example: Synthesis of 4-ethoxy-diaryl sulfones via Iodine catalysis.

- Reagents: Hydrazide + Arene +
(cat) + TBHP.
- Outcome: Direct C-H sulfonylation of the arene.

The Bamford-Stevens/Shapiro Reaction

While tosylhydrazide is the historic standard, the 4-ethoxy analogue is used when the byproduct (4-ethoxybenzenesulfinic acid) needs to be easily separated or when the solubility profile of the hydrazone intermediate requires modulation.[1]

Reactivity Pathway Diagram (Graphviz)



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Caption: Divergent reactivity pathways: Oxidative radical generation vs. Ionic hydrazone formation.

Handling, Stability & Safety

Stability Profile

- Thermal: Sulfonyl hydrazides are generally stable at room temperature but can decompose exothermically upon heating above their melting point, releasing

and

.[\[1\]](#)

- Shelf-Life: Store in amber vials under inert atmosphere (or Ar) at . The ethoxy group makes the ring susceptible to electrophilic oxidation over long periods.[\[1\]](#)

Safety Precautions (HSE)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Sensitization: Like many hydrazine derivatives, it carries a risk of skin sensitization.[\[1\]](#) Double-gloving (Nitrile) is recommended.[\[1\]](#)
- Incompatibility: Avoid contact with strong oxidizers (creates explosive azides/radicals) and strong bases (decomposition).

References

- Sun, J., et al. (2025).[\[2\]](#) "Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling."[\[2\]](#) Science.
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- ChemicalBook. "4-Ethoxybenzenesulfonyl hydrazide Product Description."

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Sources

- [1. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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